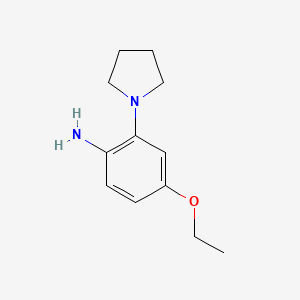

4-Ethoxy-2-(pyrrolidin-1-yl)aniline

Description

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-ethoxy-2-pyrrolidin-1-ylaniline |

InChI |

InChI=1S/C12H18N2O/c1-2-15-10-5-6-11(13)12(9-10)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |

InChI Key |

NMNZFRIYGCPWEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of a suitably functionalized aromatic precursor with pyrrolidine, followed by introduction or modification of the ethoxy group. The key challenge is to achieve selective substitution at the 2-position with the pyrrolidine moiety while maintaining the ethoxy substituent at the 4-position.

Laboratory Synthesis Route

A representative synthetic route involves the following steps:

- Starting Material: 4-Ethoxyaniline or 4-ethoxynitrobenzene derivatives.

- Step 1: Introduction of the pyrrolidin-1-yl group at the 2-position via nucleophilic aromatic substitution or via a halogenated intermediate.

- Step 2: Reduction of any nitro groups to amine functionality if starting from nitro precursors.

- Step 3: Purification and characterization of the final compound.

A specific synthesis reported for related compounds (e.g., {4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanamine) involves reacting 4-hydroxybenzylamine with 1-(2-chloroethyl)pyrrolidine in the presence of a base such as potassium carbonate, typically in dry acetone as solvent. This reaction proceeds via nucleophilic substitution to form the ether linkage between the phenyl ring and the pyrrolidine-containing side chain. The reaction is monitored by standard analytical methods such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure completion.

Reaction Conditions and Optimization

- Base: Potassium carbonate is commonly used to deprotonate the phenol or amine group, facilitating nucleophilic substitution.

- Solvent: Dry acetone or polar aprotic solvents like dimethylformamide (DMF) are preferred to enhance solubility and reaction rates.

- Temperature: Reaction temperatures are maintained between 60–80°C to optimize yield while minimizing side reactions.

- Anhydrous Conditions: Strictly maintained to prevent hydrolysis of sensitive intermediates, especially the pyrrolidine ring.

Related Patented Methodologies

Though direct patents on this compound are scarce, related synthetic processes for analogs involve:

- Reacting amino alcohols with halogenated aromatic nitriles under basic conditions (e.g., sodium hydride in DMF) at 30–35°C to form ether linkages.

- Subsequent reduction of nitrile groups to aldehydes or amines using Raney nickel in aqueous formic acid at elevated temperatures (100–105°C).

- pH adjustment post-reaction to isolate the desired product.

These methods highlight the utility of nucleophilic substitution and catalytic hydrogenation in preparing structurally related aniline derivatives.

Analytical Characterization

Preparation methods are complemented by rigorous analytical characterization to confirm structure and purity:

Summary Table of Preparation Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting materials | 4-Ethoxyaniline or 4-hydroxybenzylamine | Commercially available or synthesized intermediates |

| Key reagents | 1-(2-chloroethyl)pyrrolidine, potassium carbonate | Base facilitates nucleophilic substitution |

| Solvent | Dry acetone or DMF | Polar aprotic solvents preferred |

| Reaction temperature | 60–80°C | Optimized for yield and selectivity |

| Reaction time | Several hours (typically 4–6 h) | Monitored by TLC or NMR |

| Purification | Recrystallization, chromatography | Ensures >95% purity |

| Analytical methods | NMR, HRMS, HPLC, TLC | Confirm structure and purity |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) and pyrrolidine nitrogen serve as nucleophilic centers, enabling alkylation and acylation reactions.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, with regioselectivity influenced by the ethoxy (-OCH₂CH₃) and pyrrolidine groups.

Oxidation Reactions

The amino group and ethoxy substituent are susceptible to oxidation under specific conditions.

Pyrrolidine Ring Functionalization

The pyrrolidine moiety participates in ring-opening and alkylation reactions.

Cross-Coupling Reactions

The aromatic ring engages in palladium-catalyzed coupling reactions.

Key Research Findings

-

Catalytic Effects : Lewis acids (e.g., AlCl₃) enhance reaction rates in electrophilic substitutions by polarizing the aromatic ring.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency by stabilizing transition states.

-

Thermal Stability : Decomposition occurs above 200°C, forming pyrrolidine and ethoxybenzene fragments .

Scientific Research Applications

Chemical Properties and Structure

4-Ethoxy-2-(pyrrolidin-1-yl)aniline is characterized by its unique molecular structure, which includes an ethoxy group and a pyrrolidine moiety attached to an aniline backbone. This configuration allows for diverse interactions with biological targets, making it a subject of interest in drug development.

Medicinal Chemistry

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The compound's mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis. It has been shown to interact with specific molecular targets, enhancing its binding affinity and leading to effective inhibition of cancer cell growth .

Antimicrobial Activity

Studies have reported that this compound possesses antimicrobial properties against several bacterial strains. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, confirming its potential as a lead compound for antibiotic development.

Pharmaceutical Development

The compound is being explored for its efficacy as a pharmaceutical agent targeting specific biological pathways. It has shown promise in developing new drugs aimed at treating allergic conditions by acting as histamine receptor ligands .

Dyes and Pigments

Due to its chemical properties, this compound is utilized in the production of dyes and pigments. Its ability to form stable complexes makes it valuable in the colorant industry.

Building Block for Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the production of various chemical products across different industrial sectors .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | IC Values |

|---|---|---|

| Anticancer | Modulation of signaling pathways | Varies by cancer type |

| Antimicrobial | Bacterial growth inhibition | 0.0039 - 0.025 mg/mL |

| Pharmaceutical | Histamine receptor interaction | Ongoing research |

Case Studies

Several case studies have documented the biological effects and potential applications of this compound:

Anticancer Research

In vitro studies have shown that derivatives of this compound can selectively induce apoptosis in cancer cell lines, highlighting its therapeutic potential .

Antimicrobial Studies

Research demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, confirming its efficacy as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-Ethoxy-2-(pyrrolidin-1-yl)aniline and analogous compounds:

Key Observations:

Electronic Effects: The ethoxy group in this compound activates the aromatic ring for electrophilic substitution, contrasting with the deactivating nitro groups in the compound from . Pyrrolidine’s basic nitrogen may enhance solubility in acidic media compared to non-amine analogs.

Structural Flexibility :

- 4-[2-(1-Pyrrolidinyl)ethoxy]aniline () has a flexible ethoxy-pyrrolidine chain, increasing its conformational adaptability for receptor binding compared to the rigid cyclohexyl derivative in .

Synthetic Utility :

- The compound in (EP 4374877 A2) demonstrates that substituted anilines are critical intermediates in multi-step syntheses, particularly for pharmaceuticals. This compound could serve a similar role in Suzuki-Miyaura couplings or reductive amination reactions.

Physicochemical Properties :

- Higher molecular weight and boiling point in 4-[2-(1-Pyrrolidinyl)ethoxy]aniline (206.28 g/mol, 362.2°C) vs. the target compound (205.28 g/mol) reflect the impact of additional methylene groups on volatility.

Biological Activity

4-Ethoxy-2-(pyrrolidin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 204.27 g/mol

This compound features an ethoxy group and a pyrrolidine ring, which contribute to its unique reactivity and biological profile.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In a study evaluating various derivatives, compounds similar to this compound were tested against several cancer cell lines. The results demonstrated that these derivatives were cytotoxic to cancer cells while showing minimal toxicity to normal cells. For instance, an IC value of less than 2.03 μM was reported for certain derivatives, indicating potent antiproliferative effects against human cancer cell lines .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | Huh-7 | <2.03 |

| Similar Derivative A | MDA-MB-231 | 0.18 |

| Similar Derivative B | MRC-5 (normal cells) | >20 |

The mechanism by which this compound exerts its effects involves interaction with cellular pathways that regulate cell proliferation and apoptosis. It is hypothesized that the compound may inhibit specific kinases involved in cancer progression, although detailed mechanistic studies are still ongoing .

Toxicity Profile

Despite its therapeutic potential, it is crucial to consider the toxicity associated with this compound. According to safety data, the compound is classified as toxic if ingested or if it comes into contact with skin (H301 and H311 classifications). Therefore, handling precautions are necessary during laboratory experiments .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study on Antiproliferative Activity : A series of anilinoquinolinylchalcone derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cells. The findings suggested that modifications in the aniline structure significantly influenced cytotoxicity .

- Kinase Targeting : Research has shown that compounds with similar structures can target protein kinases implicated in cancer, leading to reduced cell viability in vitro. This highlights the potential of this compound as a lead compound for further development .

Q & A

Q. What are the common synthetic routes for preparing 4-Ethoxy-2-(pyrrolidin-1-yl)aniline, and what analytical techniques are critical for confirming its structure?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions . For example:

- Step 1 : HATU-promoted coupling of carboxylic acids with aniline derivatives, followed by LiAlH₄ reduction to yield intermediates (62–99% efficiency) .

- Step 2 : Triflation using triflic anhydride in pyridine/DCM (99% yield) .

- Step 3 : Palladium-catalyzed coupling (e.g., Pd₂(dba)₃ with tBuXPhos ligand) in refluxing dioxane, though yields may be low (7%) without optimization .

Q. Key Analytical Techniques :

Q. What spectroscopic methods are most effective for characterizing the electronic environment of the amino group in this compound?

Methodological Answer:

Q. What are the primary applications of this compound in pharmaceutical research?

Methodological Answer: This compound is a key intermediate in synthesizing:

Q. What safety considerations are paramount when handling this compound?

Methodological Answer: While no specific SDS exists for this compound, analogs like 2-Fluoro-6-(pyrrolidin-1-yl)aniline suggest:

- Acute Toxicity : Oral LD₅₀ = 300 mg/kg (rat).

- PPE Requirements : Nitrile gloves, safety goggles, and lab coats.

- Spill Management : Use vermiculite adsorbents and avoid dust generation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

Q. How do steric and electronic effects of the pyrrolidinyl substituent influence reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

Q. What strategies resolve contradictions between crystallographic and solution-state NMR data for this compound?

Methodological Answer:

- Variable-Temperature NMR : Identifies dynamic effects (e.g., pyrrolidinyl ring puckering) causing shifts .

- Hirshfeld Surface Analysis : Correlates crystal packing forces with solution-phase conformers .

- DFT Calculations : Optimize gas-phase and solvent-adjusted geometries for comparison .

Q. How can computational chemistry predict the biological activity of derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.